Ethyl 5-benzoylisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-benzoylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate typically involves the reaction of acetophenone with diethyloxalate in a basic solution of ethanol, followed by the addition of hydroxylamine hydrochloride . The reaction conditions include:
Reaction of acetophenone with diethyloxalate: This step is carried out in a basic solution (sodium ethoxide) of ethanol for 8 hours.
Addition of hydroxylamine hydrochloride: The resulting mixture is stirred at 353 K for 12 hours to obtain the desired product.
Chemical Reactions Analysis
Ethyl 5-benzoylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrazine hydrate.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrazine hydrate, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major products formed from these reactions include various substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5-benzoylisoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and organic intermediates.
Mechanism of Action
The mechanism of action of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure. The isoxazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Ethyl 5-benzoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-phenylisoxazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: Another isoxazole derivative with similar biological activities.
The uniqueness of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-benzoyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-11(18-14-10)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMRACAYBETBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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